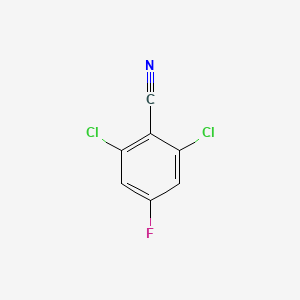

2,6-Dichloro-4-fluorobenzonitrile

Description

Significance of Halogenation in Aromatic Systems for Research Applications

Halogenation is a fundamental transformation in organic chemistry, involving the introduction of halogen atoms into an aromatic compound. numberanalytics.com This process is a type of electrophilic aromatic substitution, a reaction typical of aromatic compounds and a crucial method for adding substituents to an aromatic system. wikipedia.org The presence of halogens like fluorine, chlorine, bromine, and iodine on an aromatic ring imparts unique characteristics to the molecule.

The high electronegativity of halogen atoms alters the electron distribution within the aromatic ring, influencing its reactivity towards nucleophilic and electrophilic reagents. chemistrytalk.org This electronic effect is critical in directing subsequent chemical modifications, allowing for the regioselective synthesis of complex molecules. For instance, the reactivity of halogens in these reactions decreases down the group: F2 > Cl2 > Br2 > I2. numberanalytics.com

Halogenated aromatics are indispensable in numerous research and industrial applications. They serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemistrytalk.org The incorporation of halogens can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. In materials science, halogenated compounds are used to produce polymers with desirable properties such as flame retardancy and chemical resistance. chemistrytalk.org

Contextualizing 2,6-Dichloro-4-fluorobenzonitrile within Fluorinated and Chlorinated Aromatic Nitriles

This compound belongs to a specific subgroup of halogenated benzonitriles that contain both chlorine and fluorine atoms. This combination of different halogens provides a nuanced reactivity profile. The fluorine atom, being the most electronegative element, strongly influences the electronic properties of the benzene (B151609) ring. The chlorine atoms, in turn, provide sites for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

The nitrile group (-C≡N) is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides, further expanding the synthetic utility of the parent molecule. The presence of the electron-withdrawing nitrile group, along with the halogens, deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrile group.

Research Trajectories and Emerging Interests for this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable starting material for creating compounds with specific steric and electronic properties.

One significant area of interest is in the development of novel agrochemicals. The structural motifs present in this compound are found in various herbicidal and pesticidal compounds. Researchers are exploring new derivatives to enhance efficacy and selectivity.

In the realm of medicinal chemistry, this compound serves as a scaffold for the synthesis of potential therapeutic agents. The strategic placement of the halogen atoms can be exploited to fine-tune the binding affinity of a molecule to its biological target.

Furthermore, the compound is utilized in materials science for the development of specialty polymers and liquid crystals. The polar nature of the nitrile group and the presence of halogens can contribute to desirable properties in these advanced materials. google.com The market for related compounds like 2-Chloro-4-fluorobenzonitrile is projected to grow, indicating an increasing demand for such specialized chemical intermediates in various high-tech industries. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H2Cl2FN |

| Molecular Weight | 190.00 g/mol bldpharm.com |

| CAS Number | 1473423-59-4 bldpharm.com |

| SMILES | N#CC1=C(Cl)C=C(F)C=C1Cl bldpharm.com |

| InChI Key | UAOCIVQQKRQKRF-UHFFFAOYSA-N uni.lu |

Classical and Modern Synthetic Routes

The synthesis of this compound is primarily achieved through strategic chemical transformations on substituted benzene rings. The methodologies often involve the introduction of the nitrile and fluoro functionalities onto a pre-existing dichlorinated aromatic core. The dominant strategy in the literature is Nucleophilic Aromatic Substitution (SNAr), which is particularly effective due to the electron-withdrawing nature of the chloro and cyano groups, activating the aromatic ring for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) stands out as the most prevalent and industrially viable method for synthesizing fluorinated aromatic compounds. nih.gov This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a nucleophile. In the context of this compound synthesis, this involves either the introduction of the fluorine atom via a halogen exchange reaction or the formation of the benzonitrile (B105546) moiety through the substitution of a nitro group.

The halogen-exchange (Halex) fluorination process is a key technique for producing fluoroaromatic compounds. researchgate.net This reaction involves the substitution of a chlorine atom with a fluorine atom by using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. researchgate.netgoogle.com For the synthesis of this compound, the starting material would typically be 2,4,6-trichlorobenzonitrile (B1297859). The chlorine atom at the 4-position is preferentially substituted due to the electronic activation provided by the flanking chlorine atoms and the nitrile group.

The general reaction is as follows: 2,4,6-trichlorobenzonitrile + MF → this compound + MCl (where MF = KF, CsF)

The success of this reaction is highly dependent on several factors, including the choice of catalyst, solvent, and reaction conditions. google.com

Due to the poor solubility of alkali metal fluorides like potassium fluoride in the aprotic solvents typically used for Halex reactions, a phase-transfer catalyst (PTC) is essential. researchgate.netmdpi.com These catalysts transport the fluoride anion from the solid phase (or aqueous phase) to the organic phase where the reaction occurs. mdpi.com Common PTCs include quaternary ammonium (B1175870) salts, quaternary phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycols. researchgate.netgoogle.com The catalyst enhances the nucleophilicity of the fluoride ion by forming a complex, which is more soluble in the organic medium. mdpi.com For instance, quaternary ammonium compounds with at least one alkoxypolyoxyalkyl radical have been shown to be effective catalysts for the chlorine-fluorine exchange in chlorobenzonitriles. google.com The selection of the PTC can significantly influence reaction rates and yields.

Table 1: Examples of Phase Transfer Catalysts in SNAr Fluorination

| Catalyst Type | Specific Example | Function | Source |

|---|---|---|---|

| Quaternary Ammonium Salt | Tetramethylammonium chloride | Facilitates fluoride transfer to organic phase | google.com |

| Quaternary Ammonium Salt | Dimethyldi(ethoxypolyoxypropyl)ammonium chloride | Effective for chlorine-fluorine exchange | google.com |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | Used in reactions with potassium fluoride | google.com |

| Quaternary Phosphonium Salt | Tetraphenyl phosphonium bromide | Efficient under solvent-free conditions | researchgate.net |

| Crown Ether | [2.2.2]-Cryptand | Solubilizes and activates fluoride ion | mdpi.comrsc.org |

The choice of solvent is critical for the efficiency of SNAr fluorination. Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are generally preferred. researchgate.netgoogle.commdpi.com These solvents can solvate the cation of the alkali metal fluoride, leaving a more "naked" and highly reactive fluoride anion for the nucleophilic attack. Protic solvents, in contrast, can form strong hydrogen bonds with the fluoride anion, reducing its nucleophilicity and hindering the reaction. In some cases, reactions can be carried out under solvent-free conditions, particularly when using specific phase-transfer catalysts, which can offer a greener alternative. researchgate.net

Table 2: Effect of Solvent Type on SNAr Fluorination Efficiency

| Solvent Type | Examples | Role in Reaction | Outcome | Source |

|---|---|---|---|---|

| Dipolar Aprotic | DMSO, DMF, MeCN | Solubilizes PTC-fluoride complex, enhances fluoride nucleophilicity | High reaction efficiency | google.commdpi.comresearchgate.net |

| Protic | Alcohols, Water | Solvates and deactivates fluoride anion via hydrogen bonding | Low reaction efficiency | researchgate.net |

| Non-polar / Solvent-free | Diphenyl solvents / None | Relies heavily on the efficacy of the PTC to mediate the reaction | Can be highly efficient and greener, reduces waste | researchgate.net |

Temperature is a crucial parameter in halogen exchange reactions. Elevated temperatures are typically required to overcome the activation energy of breaking the strong aromatic carbon-chlorine bond. Reaction temperatures often range from 80°C to 220°C. google.com For the conversion of dichloronitrobenzene, a related substrate, temperatures between 125°C and 200°C are common, with a preferred range of 140°C to 190°C. google.com Optimizing the temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products that can occur at excessively high temperatures. Pressure is generally not a primary variable in these liquid-phase reactions unless volatile solvents are used at temperatures above their boiling points, in which case a sealed reactor is necessary to maintain the reaction medium.

Table 3: Temperature Optimization in Halogen Exchange Reactions

| Substrate Type | Temperature Range (°C) | Optimal Temperature (°C) | Notes | Source |

|---|---|---|---|---|

| Chlorobenzonitriles | 80 - 220 | 120 - 170 | Using specific alkoxypolyoxyalkyl ammonium catalysts | google.com |

| Dichloronitrobenzenes | up to 200 | 140 - 190 | In the absence of solvent | google.com |

The nitro group is a strong electron-withdrawing group that highly activates an aromatic ring for nucleophilic aromatic substitution. nih.gov This property can be exploited in synthetic strategies where a nitro-substituted precursor is used to introduce the nitrile (cyano) group. For instance, a compound like 2,6-dichloro-4-fluoro-1-nitrobenzene could theoretically serve as a starting material. The reaction would involve a nucleophilic attack by a cyanide source, such as sodium or potassium cyanide, to displace the nitro group.

This approach is documented for related structures. For example, the synthesis of 4-fluoro-3-nitrobenzonitrile (B23716) is achieved by reacting 4-chloro-3-nitrobenzonitrile (B1361363) with potassium fluoride, demonstrating the interchangeability of these functional group introductions. researchgate.net Similarly, 4-[18F]fluorobenzaldehyde has been produced via nucleophilic substitution of a nitro group on 4-nitrobenzaldehyde. mssm.edu A synthesis for an isomer, 2,6-dichloro-3-fluorobenzonitrile (B173952), involves reacting 3-chloro-2,4-difluoro-nitrobenzene with cyanide to replace a fluorine atom, followed by removal of the nitro group. google.com While a direct, one-step substitution of a nitro group to form this compound is less commonly cited than the Halex route, the underlying chemical principles establish it as a viable synthetic strategy. nih.gov

Synthetic Methodologies for this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, is achieved through various chemical transformations. This article explores the primary synthetic routes, including the conversion of substituted acetophenones via ammonolysis and dehydration, as well as catalytic methods for carbon-cyanide bond formation.

3 Ammonolysis and Dehydration Reactions from Substituted Acetophenones

A significant pathway to obtaining aromatic nitriles involves the transformation of a methyl ketone group on an acetophenone (B1666503) derivative. This two-step process, commencing with ammonolysis to form a benzoamide intermediate, followed by a dehydration step, presents a viable route for the synthesis of this compound.

1 Utilization of Industrial By-products as Starting Materials

In industrial chemical production, the synthesis of specific isomers can often lead to the generation of other isomers as by-products. For instance, in the manufacturing of fluoroquinolone antimicrobial agents, 2,4-dichloro-5-fluoroacetophenone is a key intermediate. However, this process unavoidably produces the isomeric by-product, 2,6-dichloro-3-fluoroacetophenone. researchgate.net These isomers are often present in a "crystallisation mother liquor" and can be difficult and uneconomical to separate due to their very similar physicochemical properties. researchgate.net

This scenario presents an opportunity for resourceful chemical synthesis. Instead of being treated as industrial waste, this isomeric mixture can be utilized as a starting material. researchgate.net A similar approach could be envisioned for the synthesis of this compound, should a corresponding acetophenone precursor, 2,6-dichloro-4-fluoroacetophenone, arise as a by-product in other industrial processes. The ability to convert such by-products into valuable benzonitriles is both economically and environmentally advantageous. researchgate.net

2 Mechanism of Ammonolysis to form Benzoamides

The conversion of a substituted acetophenone to a benzoamide via ammonolysis is a critical step. While direct ammonolysis of acetophenones can be challenging, a common industrial approach involves a haloform reaction followed by amidation. In the haloform reaction, the methyl ketone is treated with a halogen (such as chlorine or bromine) in the presence of a base. This converts the methyl group into a trihalomethyl group, which is a good leaving group. Subsequent attack by a hydroxide (B78521) ion leads to the formation of a carboxylic acid.

This carboxylic acid can then be converted to the corresponding benzoamide. One method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with ammonia (B1221849) to form the amide. Alternatively, direct amidation of the carboxylic acid with ammonia at high temperatures is possible, though it can be less efficient.

A more direct route from the acetophenone involves its conversion to a benzoic acid via oxidation, followed by ammonolysis. However, the oxidation of sterically hindered acetophenones, such as 2,6-dichloro-3-fluoroacetophenone, with reagents like potassium permanganate (B83412) has been shown to result in low yields of the corresponding benzoic acid. researchgate.net

3 Catalytic Dehydration of Benzoamides to Benzonitriles

Once the 2,6-dichloro-4-fluorobenzamide (B2521201) has been formed, the final step is a dehydration reaction to yield the target benzonitrile. This transformation involves the removal of a molecule of water from the primary amide group. A variety of dehydrating agents and catalytic systems can be employed for this purpose.

For the synthesis of the isomeric 2,6-dichloro-3-fluorobenzonitrile, the corresponding amide was dehydrated by refluxing with thionyl chloride (SOCl₂) in an appropriate solvent. researchgate.net After the reaction is complete, the excess thionyl chloride can be removed by distillation. The resulting benzonitrile can then be purified. In one documented procedure for the 3-fluoro isomer, this dehydration step, following the formation of the amide, proceeded with high efficiency, affording the product in an 81% yield. researchgate.net It is anticipated that a similar methodology would be effective for the dehydration of 2,6-dichloro-4-fluorobenzamide.

2 Catalytic Approaches in C-CN Bond Formation

The direct introduction of a cyano group onto an aromatic ring represents a more convergent synthetic strategy. Catalytic methods, particularly those mediated by transition metals, are at the forefront of C-CN bond formation.

1 Metal-Mediated Cyanation Reactions

Metal-mediated cyanation reactions provide a powerful tool for the synthesis of aryl nitriles from aryl halides. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures, is a classic example. Modern variations of this reaction utilize catalytic amounts of a metal, often palladium or copper, with a suitable cyanide source.

For instance, the synthesis of 2,4-dichloro-5-fluorobenzonitrile (B139205) has been successfully achieved by reacting 5-bromo-2,4-dichlorofluorobenzene with copper(I) cyanide in a polar aprotic solvent at elevated temperatures. google.com This demonstrates the feasibility of introducing a cyano group onto a polychlorinated and fluorinated benzene ring.

A plausible route to this compound would involve the cyanation of a corresponding aryl halide, such as 1-bromo-2,6-dichloro-4-fluorobenzene or 1,2,6-trichloro-4-fluorobenzene, using a metal catalyst and a cyanide source. The choice of catalyst, ligands, solvent, and cyanide source (e.g., zinc cyanide, potassium ferrocyanide) is crucial for achieving high yields and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCIVQQKRQKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473423-59-4 | |

| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1473423594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK93BC35NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,6 Dichloro 4 Fluorobenzonitrile

3 Multi-step Synthetic Sequences

The synthesis of 2,6-dichloro-4-fluorobenzonitrile can also be accomplished through multi-step reaction sequences that build the molecule from simpler precursors.

One potential multi-step pathway could begin with a readily available starting material like 4-fluoroaniline (B128567). The synthesis could proceed as follows:

Chlorination: The 4-fluoroaniline would first undergo dichlorination at the positions ortho to the amino group to yield 2,6-dichloro-4-fluoroaniline (B1304677).

Sandmeyer Reaction: The resulting 2,6-dichloro-4-fluoroaniline can then be converted to the corresponding benzonitrile (B105546) via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide solution. This reaction directly substitutes the diazonium group with a cyano group.

This sequence provides a logical and well-established route to the target molecule, leveraging classic and reliable organic transformations.

Another multi-step approach involves the ammoxidation of a substituted toluene (B28343). For example, a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene can be reacted with ammonia (B1221849) and air in the gas phase over an ammoxidation catalyst to produce a mixture of the corresponding benzonitriles. google.com A similar strategy could be employed if 2,6-dichloro-4-fluorotoluene (B3110769) were available as a starting material.

Green Chemistry Principles in this compound Synthesis

The ethos of green chemistry is increasingly influencing the design of synthetic pathways for halogenated aromatic nitriles. For this compound, the focus lies on improving traditional methods by incorporating principles such as catalysis, solvent minimization, and reaction efficiency to create more environmentally benign processes.

One established approach for the synthesis of fluorinated aromatic compounds is the halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms using a fluoride (B91410) source. In the context of producing related fluorobenzonitriles, processes have been developed that react a corresponding chlorobenzonitrile with an alkali metal fluoride. google.com To enhance reaction rates and efficiency, phase-transfer catalysts are often employed. google.com While traditional methods might use high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) or sulfolane, greener alternatives are being explored. google.com Innovations in this area include running the reaction in the presence of minimal solvent (0 to 30% by weight), which significantly reduces solvent waste and simplifies product isolation. google.com The use of quaternary ammonium (B1175870) compounds as catalysts in these reactions also allows for lower reaction temperatures, ranging from 80 to 220°C, compared to older methods that required temperatures between 180° and 250°C, thus saving energy. google.com

Another strategy that aligns with green chemistry principles is the use of catalytic reduction. For instance, in the synthesis of the related compound 2,6-difluorobenzonitrile (B137791), a process involving the catalytic reduction of a chlorofluorobenzonitrile intermediate using hydrogen gas in the presence of a palladium or platinum catalyst has been described. googleapis.comgoogle.com This method demonstrates high selectivity, as only the chlorine atom is reduced without affecting the fluorine atom or the cyano group. google.com Such catalytic processes are preferable to stoichiometric reductions, which generate large amounts of waste. Furthermore, the potential for solvent recovery from the aqueous phase after reaction work-up adds to the sustainability of this approach. google.com

Gas-phase reactions represent a significant advancement in green synthetic methodology. The synthesis of isomers like 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile (B173952) has been achieved through the gas-phase ammoxidation of the corresponding dichloro-fluorotoluenes. google.comgoogle.com This process involves reacting the toluene derivatives with ammonia and air over a catalyst at high temperatures (350° to 550°C). google.comgoogle.com The use of a gaseous reaction medium and a recyclable catalyst, along with the potential for continuous processing, makes this an attractive green alternative to traditional batch solution-phase chemistry.

The following table summarizes key parameters of synthetic strategies for related fluorobenzonitriles, highlighting aspects relevant to green chemistry.

| Synthetic Strategy | Starting Material Example | Key Reagents & Catalysts | Solvent/Reaction Medium | Reaction Temperature | Green Chemistry Aspects |

| Halogen Exchange | 2,6-Dichlorobenzonitrile (B3417380) | Alkali metal fluoride, Quaternary ammonium catalyst | Minimal (0-30% by weight) or aprotic polar solvents | 80 - 220°C | Reduced solvent usage, Catalytic process, Lower energy consumption compared to older methods. google.com |

| Catalytic Reduction | 3-Chloro-2,6-difluorobenzonitrile | H₂, Palladium or Platinum catalyst | Aprotic polar solvent | 0 - 200°C | High selectivity, Catalytic process, Potential for solvent recovery. googleapis.comgoogle.com |

| Gas-Phase Ammoxidation | 2,6-Dichloro-3-fluorotoluene | NH₃, Air, Ammoxidation catalyst | Gas phase | 350 - 550°C | Solvent-free reaction, Use of a recyclable catalyst, Potential for continuous processing. google.comgoogle.com |

Chemical Reactivity and Mechanistic Studies of 2,6 Dichloro 4 Fluorobenzonitrile

Reactivity Patterns and Transformation Pathways

The reactivity of 2,6-dichloro-4-fluorobenzonitrile is characterized by the distinct chemical behavior of its substituents and the aromatic core. The presence of strong electron-withdrawing groups activates the aromatic ring for certain reaction types while deactivating it for others.

Nucleophilic Displacement Reactions of Halogens

The aromatic ring of this compound is electron-deficient due to the inductive and resonance effects of the nitrile group and the inductive effect of the halogen atoms. This electronic characteristic makes the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the positions ortho and para to the electron-withdrawing groups. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

In the case of this compound, the nitrile group strongly activates the para position for nucleophilic attack. This would suggest that the fluorine atom at the C-4 position is the most likely site for substitution. However, the two chlorine atoms at the C-2 and C-6 positions also activate the ring towards nucleophilic attack. The relative reactivity of the halogens (F vs. Cl) as leaving groups in SNAr reactions is not always straightforward and can depend on the nature of the nucleophile, the solvent, and the specific electronic environment of the carbon atom to which the halogen is attached. While fluoride (B91410) is a poorer leaving group than chloride in many contexts, in SNAr reactions, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect can sometimes lead to the preferential displacement of fluoride.

A relevant industrial process is the synthesis of fluorobenzonitriles from their corresponding chlorobenzonitriles through halogen exchange reactions. For instance, processes have been developed for the preparation of fluorobenzonitriles by reacting chlorobenzonitriles with alkali metal fluorides in the presence of a catalyst. masterorganicchemistry.com This indicates that under certain conditions, chlorine can be displaced by fluorine. Conversely, reactions involving the displacement of fluorine by other nucleophiles are also common in polyfluoroaromatic compounds. nih.gov

The regioselectivity of nucleophilic substitution in dihalopyrimidines has been studied using quantum mechanical analyses, revealing that the site of substitution is highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com Similar principles would govern the reactivity of this compound, where the interplay of the electronic effects of the three halogens and the nitrile group determines the most favorable position for nucleophilic attack.

Reactions at the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis typically proceeds in two stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. This reaction is often challenging and may require harsh conditions such as strong acids or bases and elevated temperatures. masterorganicchemistry.com For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) has been studied in high-temperature liquid water. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The reduction with LiAlH4 is a powerful method for the synthesis of primary amines from nitriles. rsc.org DIBAL-H (diisobutylaluminium hydride) can be used for the partial reduction of nitriles to aldehydes. rsc.org

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon atom of the nitrile group. The initial product is an imine salt, which can be hydrolyzed to a ketone. This reaction provides a valuable route for the synthesis of ketones from nitriles.

Aromatic Ring Transformations

Beyond the substitution of its halogen atoms, the aromatic ring of this compound can participate in other transformations. One notable example is the activation of the C-CN bond by transition metal complexes. For instance, zerovalent nickel complexes have been shown to react with fluorobenzonitriles, leading to the oxidative addition of the C-CN bond to the metal center. nih.gov This type of reaction opens up possibilities for the further functionalization of the aromatic ring at the position of the nitrile group.

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for elucidating these mechanisms.

Computational Chemistry and Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and reaction mechanisms of organic molecules. nih.govresearchgate.net These studies can provide valuable insights that complement experimental findings.

DFT calculations can be employed to determine the optimized geometry, electronic properties, and relative energies of reactants, transition states, and products for the reactions of this compound.

Structural Analysis: DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. This information is crucial for understanding steric effects and the conformational preferences of the molecule.

Energetic Analysis: By calculating the energies of the various species involved in a reaction, DFT can be used to construct a reaction energy profile. This profile reveals the activation energies of different reaction pathways, allowing for the prediction of the most likely reaction mechanism and the regioselectivity of a reaction. For example, in nucleophilic aromatic substitution, DFT calculations can determine the relative energies of the Meisenheimer intermediates formed by the attack of a nucleophile at the different halogen-substituted carbon atoms. The pathway with the lowest activation energy would be the most favored one. Studies on related systems, such as dichloropyrimidines, have shown that the regioselectivity of nucleophilic attack can be successfully rationalized by analyzing the energies of the transition states leading to the different substitution products. wuxiapptec.com

The following table presents a hypothetical comparison of activation energies for nucleophilic attack at the different halogen positions of this compound, as could be determined by DFT calculations.

| Position of Nucleophilic Attack | Halogen Leaving Group | Hypothetical Relative Activation Energy (kcal/mol) |

|---|---|---|

| C-4 | Fluorine | 18 |

| C-2/C-6 | Chlorine | 22 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

Such an analysis would provide a quantitative basis for predicting which halogen is more likely to be displaced in a nucleophilic substitution reaction. The electron-withdrawing nitrile group is expected to lower the activation energy for attack at the para-position (C-4), while the ortho-chlorine atoms also contribute to the activation of the ring. The precise outcome would depend on the balance of these electronic effects and the nature of the leaving group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO is the highest energy orbital containing electrons and acts as a nucleophile, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile. youtube.com The energy difference between the HOMO and LUMO of reacting species is crucial; a smaller gap generally indicates a more facile reaction. pku.edu.cn

For this compound, the molecule is expected to be highly electrophilic. The presence of three electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitrile group (-CN)—significantly lowers the energy of its molecular orbitals, particularly the LUMO. This low-energy LUMO makes the aromatic ring susceptible to attack by nucleophiles (species with high-energy HOMOs).

In a typical reaction, such as nucleophilic aromatic substitution, the FMO approach predicts that the interaction will be dominated by the HOMO of the incoming nucleophile and the LUMO of the this compound ring system. numberanalytics.com The specific energies and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods like Density Functional Theory (DFT). numberanalytics.com While specific computational data for this compound is not detailed in the reviewed literature, the general principles of FMO theory allow for the prediction of its reactivity. The shape and symmetry of the LUMO would be key in determining the site of nucleophilic attack, which corresponds to the concept of regioselectivity. numberanalytics.com

Spectroscopic Characterization of Intermediates and Transition States

The direct spectroscopic observation of reaction intermediates and transition states is a powerful tool for elucidating reaction mechanisms. While specific studies detailing the intermediates for reactions of this compound are sparse, research on structurally similar compounds provides significant insight into the methodologies used.

A relevant study on the C-CN bond activation of various fluorobenzonitriles by a zerovalent nickel complex, [Ni(dippe)(μ-H)]₂, demonstrates the use of ³¹P{¹H} NMR spectroscopy to characterize η²-nitrile-coordinated nickel complexes, which are stable intermediates in the reaction pathway. acs.org In these intermediates, the nickel atom coordinates to the C≡N triple bond.

For instance, the reaction with 2,6-difluorobenzonitrile, a close analog of this compound, initially forms the intermediate (dippe)Ni(η²-2,6-F₂-C₆H₃CN). This intermediate was characterized by its distinct ³¹P{¹H} NMR spectrum before it slowly converted to the final C-CN activated product. acs.org The spectroscopic data for this and other related fluorobenzonitrile intermediates are summarized below.

| Fluorobenzonitrile Reactant | Intermediate Complex | ³¹P{¹H} NMR Chemical Shifts (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-Fluorobenzonitrile | (dippe)Ni(η²-2-F-C₆H₄CN) | 66.6, 77.8 | JP-P = 68 |

| 4-Fluorobenzonitrile (B33359) | (dippe)Ni(η²-4-F-C₆H₄CN) | 68.0, 80.0 | JP-P = 66 |

| 2,6-Difluorobenzonitrile | (dippe)Ni(η²-2,6-F₂-C₆H₃CN) | 68.4, 78.8 | JP-P = 67 |

This data illustrates how multinuclear NMR spectroscopy can provide definitive evidence for the structure of transient species in a reaction sequence. The distinct pairs of doublets observed are characteristic of the two non-equivalent phosphorus atoms in the dippe ligand coordinated to the nickel center. acs.org Similar techniques would be applicable to study the intermediates formed during reactions of this compound.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In reactions involving this compound, regioselectivity is primarily dictated by the powerful electronic effects of the halogen and nitrile substituents.

In nucleophilic aromatic substitution (SₙAr) reactions, the fluorine atom at the C-4 position is the most likely site of substitution. This is because:

Activation: The fluorine atom is para to the strongly electron-withdrawing nitrile group (-CN). This para-relationship allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance involving the nitrile group.

Leaving Group Ability: Fluorine is a highly effective leaving group in SₙAr reactions, particularly when activated by ortho or para electron-withdrawing groups.

Steric Hindrance: The two chlorine atoms at the C-2 and C-6 positions sterically hinder nucleophilic attack at those carbons and at the adjacent C-3 and C-5 positions.

Studies on similar molecules, like 4,6-dichloro-5-nitrobenzofuroxan, have used DFT calculations to show that the regioselectivity of nucleophilic attack is explained by the distribution of partial positive charges on the carbon atoms of the aromatic ring. nih.gov The carbon atom with the largest positive charge is the most electrophilic and therefore the most susceptible to nucleophilic attack. nih.gov A similar principle would apply to this compound, with the C-4 carbon being the most electron-deficient and accessible site for substitution.

Another example of high regioselectivity is seen in 1,3-dipolar cycloaddition reactions. Research on the reaction of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes showed that the reaction proceeded with high regioselectivity to yield only the 1,4-disubstituted triazole product, with no formation of the 1,5-disubstituted isomer. researchgate.net This demonstrates how the electronic and steric environment of a substituted benzene (B151609) ring can completely control the regiochemical outcome of a reaction.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For many reactions of this compound, such as simple nucleophilic substitution at the aromatic ring, new chiral centers are not created, and thus stereoselectivity is not a factor. However, if the molecule were to react with a chiral nucleophile or if a subsequent reaction created a stereocenter, the steric bulk of the ortho-chlorine atoms could play a significant role in favoring the formation of one stereoisomer over another due to steric hindrance, a phenomenon known as diastereoselectivity.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular framework of 2,6-Dichloro-4-fluorobenzonitrile by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Due to the symmetrical substitution pattern of the molecule, the two protons on the benzene (B151609) ring are chemically equivalent, resulting in a single signal.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. This includes distinct signals for the carbon atom of the nitrile group, the carbons bearing the chloro and fluoro substituents, and the carbons bonded to hydrogen.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides a specific signal for the fluorine atom, and its coupling with adjacent protons can further confirm the substitution pattern on the aromatic ring.

While specific, publicly available, detailed spectral data for this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar structures like 2,6-dichlorobenzonitrile (B3417380) and other fluorinated benzonitriles. chemicalbook.comnih.gov For comparison, the related compound 4-fluorobenzonitrile (B33359) shows ¹³C NMR signals where the carbon attached to fluorine exhibits a large coupling constant (JC-F) of 256.7 Hz. rsc.org

Mass Spectrometry (MS) (e.g., EI-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. bldpharm.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight. For its non-fluorinated analog, 2,6-dichlorobenzonitrile, the molecular ion peak is observed at m/z 171. restek.com The fragmentation pattern would likely involve the loss of chlorine atoms and the nitrile group.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is particularly useful for analyzing the purity of this compound and for identifying any impurities present in a sample. Predicted collision cross-section (CCS) values, which are useful in LC-MS analysis, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.96211 | 129.9 |

| [M+Na]⁺ | 211.94405 | 144.0 |

| [M-H]⁻ | 187.94755 | 132.3 |

| [M+NH₄]⁺ | 206.98865 | 149.5 |

| [M+K]⁺ | 227.91799 | 137.8 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, corresponding to the stretching and bending of chemical bonds. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The C-Cl stretching vibrations would typically appear in the region of 800-600 cm⁻¹, while the C-F stretch would be observed in the 1400-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. While a specific spectrum for this compound is not readily available, data for the related 2,6-dichlorobenzonitrile shows key IR peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary data. For instance, in the FT-Raman spectrum of the related molecule 2,4-dichlorobenzonitrile, various vibrational modes have been assigned with the aid of density functional theory (DFT) calculations. nih.gov Similar computational approaches could be applied to predict and interpret the Raman spectrum of this compound. nih.govijcrar.com

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, would display absorption bands characteristic of the substituted benzene ring. nih.govresearchgate.net The positions and intensities of these bands (λmax) are influenced by the electronic effects of the chloro, fluoro, and nitrile substituents on the aromatic system. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions. researchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reactants, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. env.go.jp

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. rsc.orgenv.go.jp In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The time it takes for the compound to exit the column (retention time) is a characteristic feature used for its identification.

GC is frequently coupled with a mass spectrometer (GC-MS), which provides definitive identification of the separated components based on their mass spectra. env.go.jp This technique is invaluable for monitoring the progress of reactions that produce this compound and for determining its purity in the final product. google.com For example, GC analysis is used to monitor the conversion of 2,6-dichlorobenzonitrile in fluorination reactions. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. rsc.org For benzonitrile (B105546) derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is influenced by several factors, including the precise composition of the mobile phase, its pH, the operating temperature, and the flow rate. lcms.cz Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths. The retention time (the time it takes for the compound to travel through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification. Modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems, utilizing columns with smaller particle sizes like Fused-Core® technology, can offer significantly faster analysis times and higher resolution compared to traditional HPLC systems. lcms.cz

Table 1: Typical HPLC Parameters for Analysis of Aromatic Nitriles

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid material inside the column that interacts with the analyte. | Reversed-Phase C18 or C8 |

| Mobile Phase | The solvent that carries the analyte through the column. | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Column Temperature | Controlled temperature of the column to ensure reproducibility. | 25 - 40 °C |

| Detection | The method used to see the analyte as it elutes from the column. | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | The amount of sample introduced onto the column. | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for the qualitative analysis of this compound. sigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a sample. sigmaaldrich.com

The process involves spotting a small amount of the sample onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel) coated onto a flat carrier such as a glass or aluminum plate. sigmaaldrich.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. This differential movement results in the separation of the components. sigmaaldrich.com The position of the separated spot, identified by its retention factor (Rf) value, can be used for identification by comparison with a standard. Visualization of the spots is typically achieved under UV light.

Table 2: General Parameters for TLC Analysis

| Parameter | Description | Typical Condition |

|---|---|---|

| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed tank saturated with mobile phase vapor |

| Visualization | The method for detecting the separated spots. | UV lamp (254 nm) |

Crystallography and Solid-State Characterization

X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD analysis would provide unambiguous proof of its molecular structure.

The technique involves directing a beam of X-rays onto a single crystal of the material. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, researchers can calculate the positions of each atom in the molecule, as well as bond lengths, bond angles, and other key structural parameters. This information is crucial for understanding the molecule's stereochemistry and intermolecular interactions in the solid state. While specific XRD studies for this compound are not widely published, the technique remains the gold standard for absolute structure confirmation of crystalline organic compounds.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled sensitivity and specificity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. In this method, the sample is first vaporized and separated into its components in the gas chromatography (GC) column. As each component elutes from the column, it enters the mass spectrometer (MS), which bombards the molecules with electrons, causing them to ionize and break apart into characteristic fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular "fingerprint." restek.com

The analysis of structurally similar compounds, such as 2,6-dichlorobenzamide (B151250) and other dichlorophenol isomers, has been successfully validated using GC-MS. researchgate.netresearchgate.net These studies establish robust methodologies involving QuEChERS or ethyl acetate-based extraction for sample preparation, followed by GC-MS analysis to determine residue levels with high accuracy and precision. researchgate.net The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight and a distinct pattern of fragment ions resulting from the loss of chlorine, fluorine, or the nitrile group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.orgdshs-koeln.de This technique is particularly valuable for quantifying trace amounts of a compound in complex matrices. After separation via HPLC, the analyte enters the mass spectrometer, where a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) is selected. dshs-koeln.deresearchgate.net This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering dramatically reduces background noise and enhances selectivity.

LC-MS/MS is a powerful tool for characterizing metabolites and determining compound concentrations in various samples. dshs-koeln.de Predicted mass spectrometry data for this compound indicates several potential adducts that could be monitored. uni.lu For instance, in positive ion mode, the protonated molecule [M+H]+ would have an m/z of approximately 189.96. uni.lu The high sensitivity of LC-MS/MS allows for detection limits in the nanogram per milliliter (ng/mL) range or lower. researchgate.net

Table 3: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.96211 | 129.9 |

| [M+Na]+ | 211.94405 | 144.0 |

| [M-H]- | 187.94755 | 132.3 |

| [M+NH4]+ | 206.98865 | 149.5 |

| [M+K]+ | 227.91799 | 137.8 |

Data sourced from computational predictions. uni.lu

Applications in Pharmaceutical and Agrochemical Research

2,6-Dichloro-4-fluorobenzonitrile as a Building Block

This compound serves as a foundational element in multi-step chemical syntheses. Its reactive sites allow for the attachment of other molecular fragments, enabling the construction of larger, more complex structures with desired biological activities.

In the pharmaceutical sector, this compound is a crucial starting material for producing intermediates that are later converted into active pharmaceutical ingredients (APIs).

While specific details on the direct synthesis of finafloxacin (B1662518) hydrochloride from this compound are not extensively available in the provided search results, the compound's general use as an intermediate for fluorinated pharmaceuticals is noted. nordmann.global Fluoroquinolones are a class of antibiotics characterized by a fluorinated aromatic ring, a structural feature that can be introduced using precursors like this compound.

The versatility of this compound extends to its role as an intermediate in the synthesis of various other active pharmaceutical ingredients. nordmann.global Its chemical structure provides a scaffold that can be modified to create a diverse array of drug candidates.

Synthesis of Agrochemical Intermediates

Beyond pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. alzchem.com It is used in the synthesis of plant protection agents, leveraging the often-enhanced biological activity that fluorine atoms impart to these molecules. ossila.com

Role in Designing Biologically Active Molecules

The presence of fluorine in a molecule can significantly influence its physical and chemical properties, such as its metabolic stability and ability to bind to target proteins. ossila.com By incorporating this compound into their synthetic routes, chemists can design novel molecules with potentially improved efficacy and pharmacokinetic profiles. The strategic placement of fluorine can lead to compounds with enhanced biological activity, making this benzonitrile (B105546) derivative a key tool in medicinal and agrochemical research. ossila.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of derivatives of this compound, SAR studies would explore how modifications to the molecule affect its interaction with biological targets. For instance, research on related dichlorinated compounds has shown that the position and nature of substituents on the benzene (B151609) ring are critical for their biological effects. nih.govnih.gov While direct SAR studies on this compound were not the focus of the provided search results, the principles of SAR are central to its application in developing new drugs and agrochemicals. nih.govnih.gov By systematically altering the structure of molecules derived from this building block, researchers can optimize their desired biological properties.

Impact of Halogen and Nitrile Substituents on Bioactivity

The biological activity of molecules derived from this compound is significantly influenced by the presence and positioning of its halogen and nitrile substituents. These groups modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which are crucial for its interaction with biological targets. researchgate.netrsc.org

The inclusion of halogen atoms in pharmacologically active molecules is a widely used strategy in drug design. Fluorine, in particular, is known for its ability to increase metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Its high electronegativity can also enhance binding affinity to target enzymes or receptors. Chlorine atoms, like fluorine, are electron-withdrawing and increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. In the case of this compound, the two chlorine atoms at the ortho-positions (2 and 6) relative to the nitrile group provide significant steric bulk, which can lock the molecule into a specific conformation and influence its binding selectivity.

The nitrile group (-C≡N) is a strong electron-withdrawing group that polarizes the aromatic ring. It is also a versatile synthetic handle and can act as a bioisostere for other functional groups like a carbonyl group or a halogen atom. Its linear geometry and ability to act as a hydrogen bond acceptor can be critical for molecular recognition at a biological target site.

The combined electronic effects of the two chlorine atoms and the fluorine atom make the aromatic ring of this compound electron-deficient. This electronic profile is a key feature in many successful agrochemicals, such as benzoylphenylurea (B10832687) insecticides. These insecticides, including the well-known compound lufenuron (B1675420), act by inhibiting chitin (B13524) synthesis in insects. herts.ac.uknih.gov Lufenuron's structure contains a 2,5-dichloro-substituted phenyl ring and a 2,6-difluoro-substituted benzoyl moiety, highlighting the importance of specific halogenation patterns for potent bioactivity. herts.ac.uk The 2,6-dichloro-4-fluoro substitution pattern offers a unique combination of these influential features for exploration in novel bioactive compounds.

Table 1: Physicochemical Effects of Substituents in this compound

| Substituent | Position | Key Physicochemical Impacts on the Molecule | Potential Influence on Bioactivity |

|---|---|---|---|

| Chlorine (Cl) | 2 and 6 | Increases lipophilicity; strong electron-withdrawing effect; provides steric hindrance. | Enhances membrane permeability; influences binding conformation and selectivity; can increase metabolic stability. |

| Fluorine (F) | 4 | High electronegativity; small steric size; can form specific hydrogen bonds. | Blocks metabolic oxidation; increases binding affinity to target proteins. researchgate.net |

| Nitrile (C≡N) | 1 | Strong electron-withdrawing group; linear geometry; hydrogen bond acceptor. | Acts as a key pharmacophore or bioisostere; provides a reactive site for derivatization. |

Emerging Research Areas for Derivatization

Derivatization is the process of chemically modifying a compound to produce a new one with different, and ideally improved, properties. journalajacr.com For this compound, its utility as a chemical intermediate stems from the reactivity of its nitrile group, which can be transformed into a variety of other functional groups. This opens up emerging research avenues for the synthesis of novel molecules with potential applications in medicine and agriculture.

One of the most promising areas of derivatization involves the conversion of the nitrile group. For instance:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2,6-dichloro-4-fluorobenzoic acid) or, under controlled conditions, an amide (2,6-dichloro-4-fluorobenzamide). This amide would be a structural analog of 2,6-difluorobenzamide (B103285), a key intermediate in the synthesis of lufenuron and other benzoylphenylurea insecticides. google.com This suggests that this compound could serve as a precursor for a new generation of insecticides with a potentially different spectrum of activity or efficacy.

Reduction: The nitrile group can be reduced to a primary amine (2,6-dichloro-4-fluorobenzylamine). This introduces a basic center into the molecule, drastically altering its properties and providing a new point for further chemical elaboration.

Cycloaddition: The nitrile can undergo cycloaddition reactions, most notably with azides, to form a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often conferring improved metabolic stability and oral bioavailability.

The core 2,6-dichloro-4-fluorophenyl scaffold is itself a valuable component for new active ingredients. By using the nitrile as a synthetic handle, this halogenated ring system can be incorporated into various molecular frameworks to explore new structure-activity relationships. Research could focus on synthesizing novel classes of herbicides, fungicides, or pharmaceuticals where the specific electronic and steric properties of this scaffold could lead to enhanced potency or a novel mechanism of action.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) or Amide (-CONH₂) | Synthesis of benzoylphenylurea insecticides, herbicides, or pharmaceutical building blocks. |

| Reduction | H₂, Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) | Introduction of a basic moiety for new pharmacophores. |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole Ring | Carboxylic acid bioisostere in medicinal chemistry to improve drug-like properties. |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Ketone (-COR) | Creation of carbon-carbon bonds for building more complex molecular scaffolds. |

Environmental Fate and Remediation Research

Degradation Pathways and Environmental Persistence

The degradation of halogenated benzonitriles in the environment is a key area of research due to their potential for persistence and toxicity. The degradation of 2,6-dichloro-4-fluorobenzonitrile is expected to be influenced by its chemical structure, particularly the presence of chlorine and fluorine atoms on the aromatic ring.

Biodegradation is a primary mechanism for the breakdown of many organic pollutants in soil and water. The presence of halogen substituents on the aromatic ring of this compound significantly influences its susceptibility to microbial attack.

Studies on the closely related herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) indicate that the primary microbial degradation pathway involves the transformation of the nitrile group. scispace.comescholarship.org Common soil bacteria possessing nitrile hydratase enzymes can convert dichlobenil (B1670455) to its corresponding amide, 2,6-dichlorobenzamide (B151250) (BAM). nih.gov This transformation is a critical first step in the biodegradation process.

BAM is notably more persistent in the environment than its parent compound, dichlobenil. scispace.com However, in soils with a history of dichlobenil exposure, further degradation of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) has been observed. libretexts.org This suggests that microbial communities can adapt to degrade these compounds over time. The complete mineralization of BAM has been reported in some aquifer sediments, though it is generally considered a slow process. scispace.com

Several bacterial genera have been identified as capable of degrading benzonitrile (B105546) herbicides, including Arthrobacter, Pseudomonas, Rhizobium, and Rhodococcus. escholarship.orgnih.gov These microorganisms harbor the necessary enzymes, such as nitrile hydratase and amidase, to break down the nitrile and subsequent amide functionalities.

It is highly probable that this compound would undergo a similar initial biodegradation step, being transformed by microbial nitrile hydratases to 2,6-dichloro-4-fluorobenzamide (B2521201). The subsequent degradation of this fluorinated amide would depend on the ability of microbial enzymes to cleave the amide bond and potentially dehalogenate the aromatic ring. The presence of the fluorine atom might alter the degradation rate and pathway compared to dichlobenil.

Table 1: Microbial Genera Involved in the Degradation of Benzonitrile Herbicides

| Microbial Genus | Degradation Capability | Reference |

| Arthrobacter | Dichlobenil degradation | escholarship.org |

| Pseudomonas | Dichlobenil degradation | escholarship.orgnih.gov |

| Rhizobium | Dichlobenil degradation | escholarship.orgnih.gov |

| Rhodococcus | Dichlobenil degradation | escholarship.orgnih.gov |

| Aminobacter | BAM degradation |

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The photodegradation of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. scispace.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The nitrile group of benzonitriles can be hydrolyzed to a carboxylic acid group under both acidic and basic conditions. libretexts.org This reaction proceeds through an amide intermediate.

For this compound, hydrolysis would likely convert the nitrile group to a carboxylic acid, forming 2,6-dichloro-4-fluorobenzoic acid. The rate of this reaction in the environment is expected to be slow under neutral pH conditions but could be accelerated in highly acidic or alkaline environments. The presence of the ortho-chlorine atoms may sterically hinder the approach of water or hydroxide (B78521) ions to the nitrile carbon, potentially slowing the hydrolysis rate compared to unhindered benzonitriles. While hydrolysis of dichlobenil by alkalis can occur, it is not considered a major abiotic degradation process in typical environmental conditions. scispace.com

Biodegradation Studies in Various Environmental Compartments

Environmental Monitoring and Detection in Complex Matrices

The detection and quantification of this compound and its potential degradation products in environmental samples such as soil, water, and sediment are essential for assessing contamination levels and managing risks. Analytical methods developed for the monitoring of the related compound dichlobenil and its metabolite BAM are highly relevant.

Commonly used analytical techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and specific detection. For instance, a method involving solid-phase extraction (SPE) followed by GC-MS has been developed for the simultaneous determination of dichlobenil and its metabolites in groundwater.

The choice of analytical method depends on the matrix and the target analyte's concentration. For complex matrices like soil and sediment, an extraction step is necessary to isolate the compounds of interest before analysis.

Table 2: Analytical Techniques for Monitoring Halogenated Benzonitriles

| Analytical Technique | Matrix | Target Compounds | Reference |

| GC-MS | Groundwater | Dichlobenil, BAM, 2,6-DCBA | |

| HPLC | Soil | Dichlobenil, BAM, 2,6-DCBA, OBAM | libretexts.org |

Strategies for Environmental Remediation

Remediation of sites contaminated with persistent organic pollutants like halogenated benzonitriles is a significant environmental challenge. Several strategies can be considered for the cleanup of soil and groundwater contaminated with this compound.

Bioremediation involves the use of microorganisms to degrade contaminants. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, could be a viable option. For example, the bacterium Aminobacter sp. MSH1 has been shown to degrade BAM and could potentially be used for the remediation of sites contaminated with this persistent metabolite. Biostimulation, which involves amending the contaminated environment with nutrients or oxygen to enhance the activity of indigenous degrading microorganisms, is another approach.

In-situ chemical remediation techniques involve the introduction of chemical reagents into the subsurface to destroy contaminants. In-situ chemical reduction (ISCR) using zero-valent iron (ZVI) has been effective for treating chlorinated solvents and could potentially be applied to dechlorinate this compound.

Thermal remediation technologies, such as thermal desorption, can be used to remove contaminants from soil by heating it to volatilize the pollutants, which are then captured and treated.

Excavation and disposal of contaminated soil is a more traditional approach but can be costly and simply transfers the problem to a landfill.

The selection of the most appropriate remediation strategy depends on various site-specific factors, including the type and concentration of the contaminant, the nature of the contaminated matrix (soil or water), and the hydrogeological conditions of the site.

Intellectual Property and Patent Landscape Analysis

Patent Trends in Synthesis and Application

The overarching trends indicate a focus on two main areas: the development of efficient and scalable synthetic processes and the discovery of novel applications for compounds derived from these benzonitriles, particularly in the agrochemical and pharmaceutical sectors. google.comgoogleapis.com Fluorobenzonitriles are recognized as crucial intermediates for crop protection agents and as building blocks for pharmaceuticals and dyes. google.com

Patents related to synthesis often focus on improving yield, reducing the cost of raw materials, and developing more environmentally friendly processes. google.com For instance, innovations in halogen exchange (Halex) reactions and ammoxidation processes are common themes. google.comjustia.com Application-focused patents, on the other hand, claim new molecules derived from benzonitrile (B105546) intermediates and their specific uses, such as herbicides or insecticides. google.comgoogle.com

A look at major players in the chemical industry reveals that companies like BASF and Dow have historically maintained strong and high-quality patent portfolios in chemical synthesis and applications, including biocides and polymer chemistry. lexisnexisip.com This suggests that the patent landscape for specialty chemicals like 2,6-Dichloro-4-fluorobenzonitrile is likely to be competitive, with established companies holding key patents.

Table 1: Representative Patenting Entities and Their Focus Area for Halogenated Benzonitriles

| Patent Assignee | Focus Area | Example Patent/Technology |

|---|---|---|

| Hoechst Aktiengesellschaft | Synthesis of Fluorobenzonitriles | Process for preparing fluorobenzonitriles via halogen exchange with novel catalysts. google.com |

| Bayer AG | Synthesis and Application | Process for preparing dichlorofluorobenzonitriles via joint ammoxidation of toluene (B28343) mixtures. justia.com |

| Ishihara Sangyo Kaisha, Ltd. | Application (Insecticides) | Synthesis of N-(2,6-difluorobenzoyl)-N'-(halophenyl)urea derivatives with insecticidal properties. google.com |

Key Patented Synthetic Routes and Derivatives

The patent literature discloses several key strategies for the synthesis of this compound and its structural analogs. These routes are often designed to be scalable for industrial production and to utilize readily available starting materials.

One of the most prominent patented methods for synthesizing fluorinated benzonitriles is through a halogen exchange reaction. This typically involves the reaction of a corresponding chlorinated benzonitrile with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a catalyst and a solvent. google.com A patent assigned to Hoechst Aktiengesellschaft describes a process for preparing various fluorobenzonitriles by reacting chlorobenzonitriles with alkali metal fluorides in the presence of a specific quaternary ammonium (B1175870) compound as a catalyst. google.com Another patented approach involves the ammoxidation of substituted toluenes. For example, a process was developed to convert a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene into the corresponding benzonitriles through joint ammoxidation. justia.com

For the synthesis of the closely related 2,6-dichlorobenzonitrile (B3417380), a recent patent describes an industrially viable process that involves the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile (B146369) using chlorine gas, which can be performed without a solvent. justia.com

Table 2: Key Patented Synthetic Routes for Halogenated Benzonitriles

| Method | Starting Material(s) | Key Reagents/Conditions | Patent Reference |

|---|---|---|---|

| Halogen Exchange | 2,6-Dichlorobenzonitrile | Potassium fluoride, quaternary ammonium compound catalyst. google.com | US5466859A google.com |

| Ammoxidation | Mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene | Ammonia (B1221849), air, steam, in the gas phase at high temperatures. justia.com | US5670694A justia.com |

| De-nitrochlorination | 2-Chloro-6-nitrobenzonitrile | Chlorine gas, solvent-free, 100-200°C. justia.com | US11708322B2 justia.com |